4,4'-Bis(1,2,2-triphenylvinyl)-1,1'-biphenyl
Overview
Description
4,4’-Bis(1,2,2-triphenylvinyl)-1,1’-biphenyl is a compound known for its unique optical properties, particularly its aggregation-induced emission (AIE). This compound has garnered significant attention in the field of organic electronics, especially in the development of organic light-emitting diodes (OLEDs). The compound’s ability to emit intense blue light in its aggregated state makes it a valuable material for various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(1,2,2-triphenylvinyl)-1,1’-biphenyl typically involves the reaction of 1-(4-bromophenyl)-1,2,2-triphenylethylene with lithium 1-naphthalenide in dry tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The resulting product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis(1,2,2-triphenylvinyl)-1,1’-biphenyl primarily undergoes photophysical reactions due to its AIE properties. It can also participate in substitution reactions, where functional groups are introduced to modify its electronic properties .
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, enhancing the compound’s properties for specific applications .
Scientific Research Applications
4,4’-Bis(1,2,2-triphenylvinyl)-1,1’-biphenyl has a wide range of applications in scientific research:
Mechanism of Action
The unique AIE property of 4,4’-Bis(1,2,2-triphenylvinyl)-1,1’-biphenyl is attributed to the restriction of intramolecular rotations in the aggregated state. This restriction prevents non-radiative decay pathways, leading to enhanced fluorescence. The compound’s molecular structure allows for efficient packing in the solid state, further contributing to its high emission efficiency .
Comparison with Similar Compounds
Similar Compounds
Tetraphenylethene: Shares the AIE property but with different emission wavelengths and efficiencies.
1,1,2,2-Tetraphenylethylene: Another AIE-active compound with distinct photophysical properties.
Uniqueness
4,4’-Bis(1,2,2-triphenylvinyl)-1,1’-biphenyl stands out due to its superior emission efficiency and stability in the aggregated state. Its ability to serve as both an emitter and a host material in OLEDs makes it a versatile compound for various applications .
Properties
IUPAC Name |
1-(1,2,2-triphenylethenyl)-4-[4-(1,2,2-triphenylethenyl)phenyl]benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H38/c1-7-19-41(20-8-1)49(42-21-9-2-10-22-42)51(45-27-15-5-16-28-45)47-35-31-39(32-36-47)40-33-37-48(38-34-40)52(46-29-17-6-18-30-46)50(43-23-11-3-12-24-43)44-25-13-4-14-26-44/h1-38H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYZYPOAOFTMPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C(=C(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H38 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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